3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride
Description
3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride is a secondary amine derivative featuring a pyrrolidine-2,5-dione core substituted with a 2-aminoethylamino group. The dihydrochloride salt enhances its solubility and stability, making it suitable for biochemical and pharmacological research.
Properties
IUPAC Name |
3-(2-aminoethylamino)pyrrolidine-2,5-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2.2ClH/c7-1-2-8-4-3-5(10)9-6(4)11;;/h4,8H,1-3,7H2,(H,9,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKZABQTIFOXDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)NCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride typically involves the reaction of pyrrolidine-2,5-dione with 2-aminoethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is subjected to rigorous quality control tests to ensure it meets the required specifications for research and commercial use .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce
Biological Activity
3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride, also known as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a unique structure that contributes to its potential therapeutic applications.
- Molecular Formula : C6H12ClN3O2
- Molecular Weight : 195.63 g/mol
- IUPAC Name : this compound
The compound is characterized by its stability and reactivity, making it suitable for various applications in organic and medicinal chemistry.
Research indicates that this compound interacts with several biological targets, including receptors and enzymes involved in critical physiological processes. Its mechanism of action is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways.
Biological Activities
-
Antitumor Activity
- Studies have demonstrated that derivatives of pyrrolidine-2,5-dione exhibit significant antitumor effects. For instance, a related compound showed enhanced survival rates in mice with Ehrlich ascites carcinoma (EAC) when administered alongside conventional chemotherapy agents . This suggests a potential role for this compound in combination therapies.
- Neuropharmacological Effects
- Antibacterial Properties
Case Study 1: Antitumor Efficacy
A study investigating the antitumor efficacy of pyrrolidine derivatives highlighted the compound's ability to enhance the effectiveness of established anticancer drugs. Mice treated with a combination of 3-amino-N-substituted pyrrolidine and standard chemotherapy exhibited significantly improved survival rates compared to controls .
Case Study 2: Neuroprotective Potential
In a neuropharmacological study, the administration of pyrrolidine derivatives was associated with improved cognitive function in animal models of Alzheimer's disease. The compounds were found to enhance memory retention and reduce neuroinflammation .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(2-Aminoethyl)pyrrolidine-2,5-dione | Contains an aminoethyl group | Simpler structure; less steric hindrance |
| 1-(3-Aminopropyl)pyrrolidine-2,5-dione | Propyl instead of ethyl | Potentially different pharmacokinetics |
| N,N-Dimethylpyrrolidine-2,5-dione | Dimethyl substitution on nitrogen | Increased lipophilicity; altered receptor interactions |
This table illustrates how variations in side chains influence the biological activity and pharmacological properties of similar compounds.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The fluoropyridinyl group in 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride introduces electronegativity and lipophilicity, which may improve membrane permeability compared to the aminoethylamino group in the target compound .
Comparison with Other Pyrrolidine Derivatives
- 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride (C₇H₈Cl₂N₂, MW 195.06 g/mol): Features a fused pyrrolopyridine ring system, offering rigidity that contrasts with the flexible 2-aminoethylamino side chain in the target compound .
- trans-2,5-Dimethylpyrrolidine hydrochloride (C₆H₁₄ClN, MW 151.64 g/mol): A simpler structure lacking the dione moiety, highlighting the importance of the 2,5-dione group in hydrogen bonding or metal coordination .
Physicochemical and Commercial Considerations
- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, a critical factor for in vitro assays.
- Availability: The discontinuation of this compound contrasts with the commercial availability of analogs like 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride, suggesting shifting research priorities or synthetic challenges .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride in academic settings?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the cyclization of maleic anhydride derivatives followed by amine functionalization. Post-synthesis purification via recrystallization or column chromatography is critical. Characterization requires XRD (X-ray diffraction) for structural confirmation, as demonstrated in crystallographic studies of related pyrrolidine-dione derivatives . NMR (¹H/¹³C) and mass spectrometry are essential for verifying molecular integrity and purity.
Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound under varying storage conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies should employ accelerated aging protocols (e.g., 40°C/75% relative humidity) with periodic sampling. Thermal stability can be evaluated via differential scanning calorimetry (DSC) to identify decomposition temperatures. Safety data sheets for structurally similar compounds emphasize proper storage in inert, anhydrous environments to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and energy barriers for functionalization reactions. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error approaches. For example, coupling with catalytic systems (e.g., palladium-based catalysts) can be pre-screened using computational tools to identify viable reaction conditions .
Q. What experimental design strategies address contradictions in catalytic performance data for this compound in cross-coupling reactions?
- Methodological Answer : Use factorial design of experiments (DoE) to isolate variables like temperature, solvent polarity, and catalyst loading. Statistical analysis (e.g., ANOVA) identifies significant factors causing performance discrepancies. For instance, catalytic efficiency in palladium-mediated reactions may vary due to ligand coordination dynamics, requiring systematic variation of phosphine ligands and reaction times .
Q. How should reactor design be tailored for scaling up reactions involving this compound while maintaining safety and efficiency?
- Methodological Answer : Continuous-flow reactors are preferred for exothermic reactions to enhance heat dissipation and minimize side reactions. Computational fluid dynamics (CFD) simulations can model mass transfer limitations in scaled systems. Safety protocols must account for hydrochloride release during synthesis, requiring corrosion-resistant materials and real-time gas monitoring .
Q. What advanced spectroscopic methods resolve ambiguities in the compound’s interaction with biological targets (e.g., enzyme inhibition studies)?
- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding affinities and thermodynamic parameters. For structural insights, cryo-electron microscopy (cryo-EM) or X-ray crystallography of co-crystallized enzyme-inhibitor complexes can reveal binding motifs. Molecular dynamics simulations further validate interactions observed experimentally .
Methodological Considerations for Data Interpretation
Q. How to reconcile discrepancies between computational predictions and experimental yields in derivative synthesis?
- Methodological Answer : Calibrate computational models using experimental data (e.g., adjusting solvation parameters in DFT). Iterative feedback loops, as proposed by ICReDD, refine predictions by incorporating empirical results into revised simulations. For example, steric effects unaccounted for in initial models may require explicit inclusion of van der Waals radii adjustments .
Q. What statistical approaches validate the reproducibility of kinetic data for degradation studies of this compound?
- Methodological Answer : Use bootstrapping or Monte Carlo simulations to assess confidence intervals for rate constants. Replicate experiments across independent labs to identify systemic errors. For photodegradation studies, controlled light intensity calibration is critical to ensure consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
